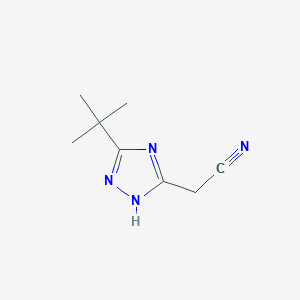![molecular formula C7H9NOS B12889756 Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-14-7](/img/structure/B12889756.png)
Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multiple steps. One common method includes the reaction of 2-methylthiopyrrole with acetyl chloride under acidic conditions to form the desired ethanone derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can be more efficient than batch processes. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism by which Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: This compound has a similar pyrrole structure but with a methyl group instead of a methylthio group.
Ethanone, 1-[4-(methylthio)phenyl]-: Another related compound with a methylthio group attached to a phenyl ring instead of a pyrrole ring.
Uniqueness
Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to the specific positioning of the methylthio group on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
61201-14-7 |
|---|---|
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-(2-methylsulfanyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-5(9)6-3-4-8-7(6)10-2/h3-4,8H,1-2H3 |
Clé InChI |
BBGVVCYWMBCWBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


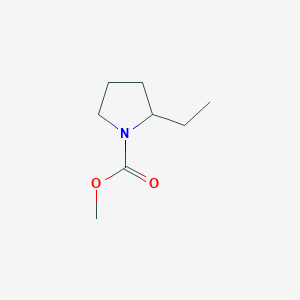
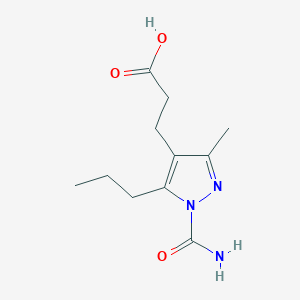
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
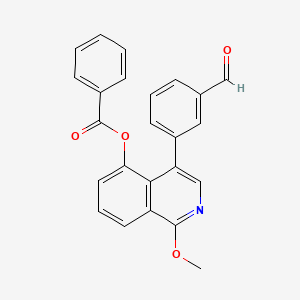
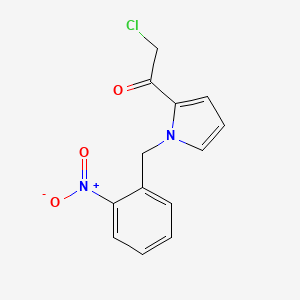
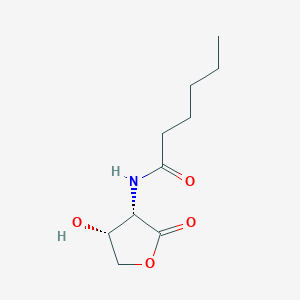
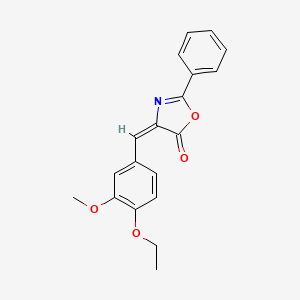
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
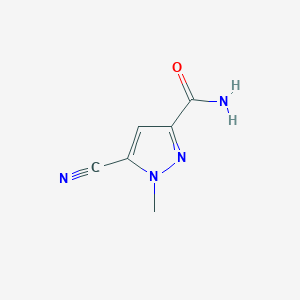

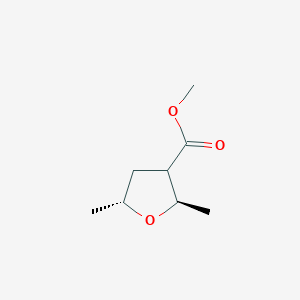
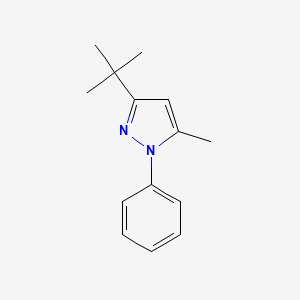
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
